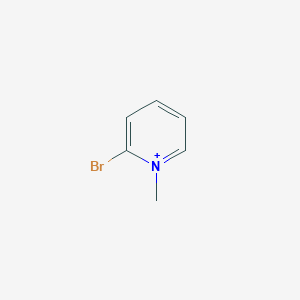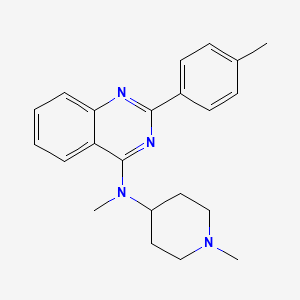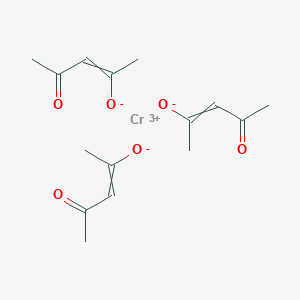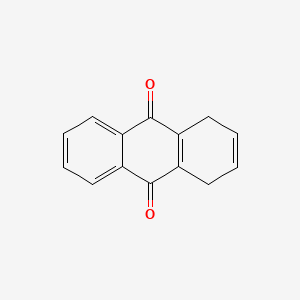
1,4-Dihydroanthraquinone
Übersicht
Beschreibung
1,4-Dihydroanthraquinone, also known as 1,4-Diamino-2,3-dihydroanthraquinone (DDA), is a dark purple needle crystal . It is insoluble in water, but soluble in benzene, pyridine, nitrobenzene, and aniline . It can be used to prepare purple smoke bombs and is highly susceptible to oxidation to 1,4-diaminoanthraquinone (DAA) in the air or during smoke bomb burning . It is also used in dyes and marine flares .
Synthesis Analysis
Several amino-substituted anthraquinones were synthesized from 1,4-dihydroxyanthraquinone using a modified Marschalk reaction . Moreover, 1,4-Diaminoanthraquinone is reacted with sodium dithionite to produce 1,4-diamino-2,3-dihydroanthraquinone .
Molecular Structure Analysis
The molecular formula of 1,4-Dihydroanthraquinone is C14H10O2 . It is formally derived from anthraquinone by replacement of two hydrogen atoms by hydroxyl (OH) groups .
Chemical Reactions Analysis
1,4-Dihydroxyanthraquinone is used as an intermediate for the synthesis of indanthrene- and alizarin-derived dyes . The OH groups can be replaced by chloride. Chlorination and bromination afford other dyes .
Physical And Chemical Properties Analysis
1,4-Dihydroanthraquinone is an orange or red-brown crystalline powder . It has a molecular weight of 240.21 g/mol .
Wissenschaftliche Forschungsanwendungen
Acid-Base Indicator : 1,4-Dihydroxyanthraquinone has been studied as an acid-base indicator in isopropyl alcohol medium. This indicator is useful for determining weak organic acids with less than 1% error (Barbosa, Sánchez, & Bosch, 1984).
Electrochemical Sensor : A 1,4-dihydroxyanthraquinone-based electrochemical sensor was developed using molecularly imprinted polymer and multi-walled carbon nanotubes. This sensor is effective for detecting 1,4-dihydroxyanthraquinone in serum and plasma samples (Nezhadali, Senobari, & Mojarrab, 2016).
X-ray Diffraction Analysis : The crystal and molecular structure of 1,4-dihydroxyanthraquinone was determined using X-ray diffraction techniques, providing insights into its structural properties (Deppisch & Nigam, 1980).
Metal Ion Interaction : The interaction of 1,4-dihydroxyanthraquinone with metal ions has been studied, showing potential application in designing metal ion probes (Yin, Zhang, & Huo, 2013).
Vibrational Spectra Study : Theoretical and experimental studies on the molecular structure and vibrational spectra of 1,4-dihydroxyanthraquinone contribute to our understanding of its chemical properties (Xuan, Wang, & Wang, 2011).
Michael Reaction Study : A study on the electrochemical oxidation of 1,4-dihydroxyanthraquinone in the presence of nucleophiles like acetylacetone and benzoylacetone provides insights into its reactivity (Nematollahi, Moradi, & Varmaghani, 2013).
Drug Discovery : 1,4-Dihydroxyanthraquinone has been functionalized for potential use in drug discovery, demonstrating its versatility in pharmaceutical applications (Zhao et al., 2013).
Fluorescence Detection : It has been used in creating microporous nanofiber films for fluorescence detection of metal ions like Cu2+ and Cr3+, showcasing its application in environmental monitoring (Wang, Meng, Huang, & Qian, 2012).
Genotoxicity Studies : Comparative studies of 1,4-dihydroxyanthraquinone and other anthraquinones have been conducted to understand their genotoxic effects, which is crucial in evaluating their safety and efficacy in medicinal applications (Au, Butler, Matney, & Loo, 1981).
Chemical Synthesis : Research into the synthesis of strained dihydroanthraquinones provides insights into the creation of novel compounds with potential practical applications (Reynolds, Brinson, Day, & Jones, 2004).
Anti-Trypanosomal Agents : Studies on the synthesis of 1,4-dihydroxyanthraquinone derivatives and their evaluation as anti-trypanosomal agents highlight its potential in developing treatments for diseases like trypanosomiasis (Kisula et al., 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Anthraquinones are privileged chemical scaffolds that have been used for centuries in various therapeutic applications . The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents .
Eigenschaften
IUPAC Name |
1,4-dihydroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVALGBPJYGUWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90237080 | |
| Record name | 1,4-Dihydroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dihydroanthraquinone | |
CAS RN |
885-19-8 | |
| Record name | 1,4-Dihydro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydroanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dihydroanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90237080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dihydroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



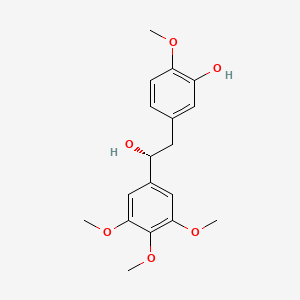
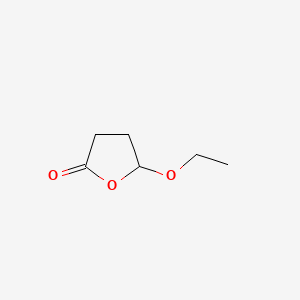
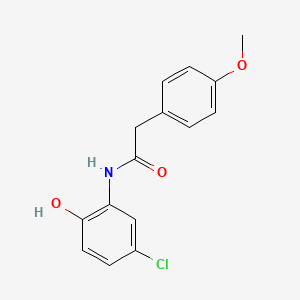
![6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B1194349.png)
![2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194354.png)
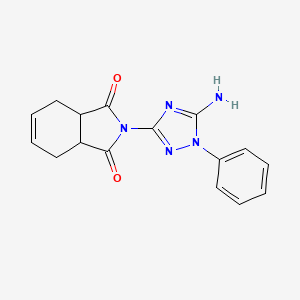
![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)

![(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1194360.png)
